

3'-Fluoroaminopterin CAS number and molecular weight

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Compound of Interest

Compound Name: 3'-Fluoroaminopterin

Cat. No.: B1664136

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In-Depth Technical Guide: 3'-Fluoroaminopterin

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

This technical guide provides a comprehensive overview of **3'-Fluoroaminopterin**, a potent folic acid antagonist. The information presented herein is intended to support research and development efforts in the fields of oncology and medicinal chemistry.

Parameter	Value	Reference
CAS Number	85803-34-5	[1][2][3]
Molecular Formula	C ₁₉ H ₁₉ FN ₈ O ₅	[1]
Molecular Weight	458.41 g/mol	Calculated

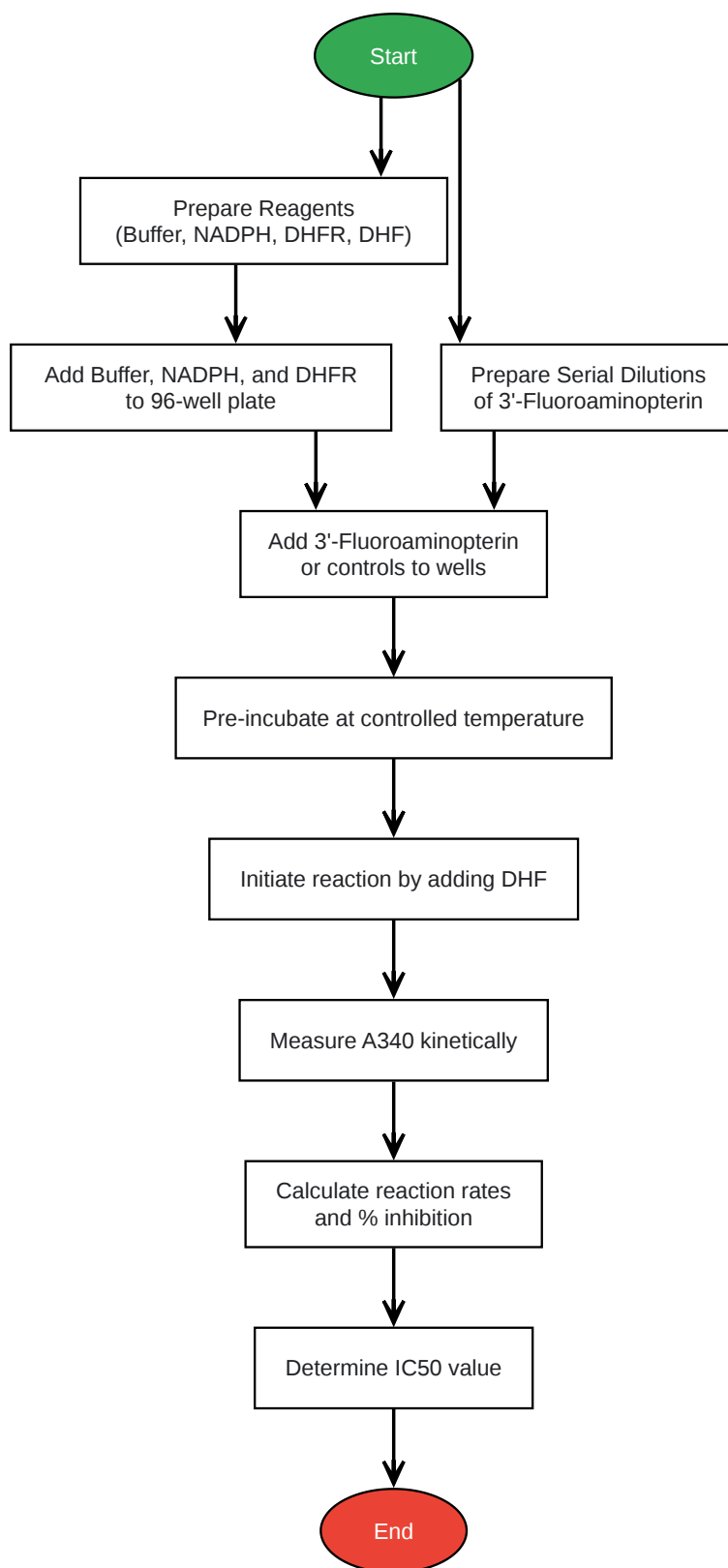
Mechanism of Action and Biological Activity

3'-Fluoroaminopterin functions as a powerful inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. By binding tightly to DHFR, **3'-Fluoroaminopterin** disrupts the production of these vital precursors, thereby impeding DNA synthesis and cell proliferation.

This mechanism underlies its potent cytotoxic effects against rapidly dividing cells, such as cancer cells.

Studies have demonstrated that **3'-Fluoroaminopterin** is a more potent inhibitor of DHFR than its parent compound, aminopterin. This enhanced inhibitory activity translates to greater cytotoxicity. For instance, **3'-Fluoroaminopterin** has been shown to be approximately twice as toxic as aminopterin to both mouse leukemia L1210 cells and the human stomach cancer cell line HuTu80.

The inhibition of DHFR by **3'-Fluoroaminopterin** triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis. The depletion of tetrahydrofolate cofactors directly impacts the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA replication. The cellular stress induced by the disruption of nucleotide biosynthesis can also activate signaling pathways involving tumor suppressor proteins like p53 and p21, further contributing to cell cycle arrest, primarily at the G1 phase.



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